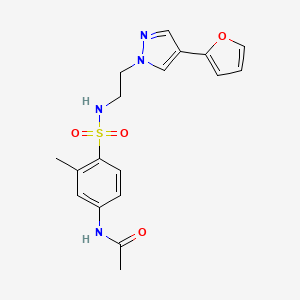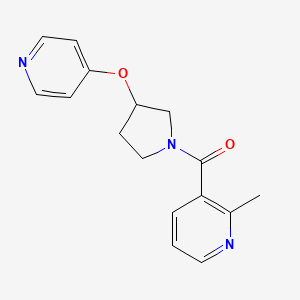
(2-Methylpyridin-3-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(2-Methylpyridin-3-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone” is a complex organic molecule that contains several functional groups including a pyridine ring, a pyrrolidine ring, and a methanone group . These functional groups suggest that this compound may have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine and pyrrolidine rings suggests that this compound likely has a rigid, cyclic structure. The methanone group could introduce some polarity to the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The pyridine ring is electron-deficient and can undergo electrophilic substitution reactions. The pyrrolidine ring, being a secondary amine, can participate in reactions such as alkylation and acylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups can affect properties like solubility, melting point, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis Techniques : Advanced synthesis techniques for compounds related to (2-Methylpyridin-3-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone are reported. Notably, a simple and efficient method for synthesizing similar heterocycles containing both piperidine and pyridine rings has been developed, addressing previous inefficiencies in synthesis processes (Zhang et al., 2020).
- Chemical Reactions and Mechanisms : Research into the reactions and mechanisms of related compounds is extensive. For example, studies have explored the photo-methoxylation of methyl 2-pyridinecarboxylate in acidic methanol, accelerated by 4-substituted pyridines (Sugimori et al., 1983), and the synthesis of 2,3-diaryl-3H-pyrrolo[2,3-c]pyridin-3-ols through the reaction of aryl(3-isocyanopyridin-4-yl)methanones with aryl Grignard reagents (Kobayashi et al., 2011).
Biological and Medicinal Applications
- Antimicrobial and Antioxidant Activity : Some compounds similar to (2-Methylpyridin-3-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone have demonstrated potential in antibacterial and antifungal applications. For instance, certain synthesized compounds have shown moderate antifungal activity, with one being notably more effective against Cryptococcus neoformans compared to standard medical practice (Rusnac et al., 2020).
Material Science and Electro-Optic Applications
- Electro-Optic Materials : The synthesis and application of pyrrole-based donor-acceptor chromophores, which are related to the compound , have been researched for use in nonlinear optical/electro-optic multilayers. These materials have potential applications in various electronic and photonic devices (Facchetti et al., 2003).
Catalysis and Chemical Reactions
- Catalysis in Organic Synthesis : Research has been conducted on the use of similar compounds in catalyzing specific organic reactions. For instance, the use of zinc complexes with multidentate nitrogen ligands for aldol reactions has been explored, demonstrating their potential as catalysts in organic synthesis (Darbre et al., 2002).
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with protein kinases , suggesting that this compound may also target these enzymes. Protein kinases play a crucial role in cellular processes such as cell growth, differentiation, and apoptosis.
Mode of Action
It’s worth noting that similar compounds have been found to inhibit protein kinases . This inhibition could occur through the compound binding to the active site of the kinase, preventing the phosphorylation of substrate proteins and thus altering cellular signaling pathways.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can impact the compound’s stability and its interactions with its targets .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2-methylpyridin-3-yl)-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-12-15(3-2-7-18-12)16(20)19-10-6-14(11-19)21-13-4-8-17-9-5-13/h2-5,7-9,14H,6,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCIGFKLHNQHXNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C(=O)N2CCC(C2)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2873002.png)
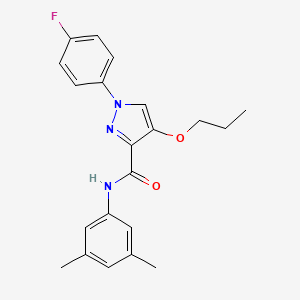
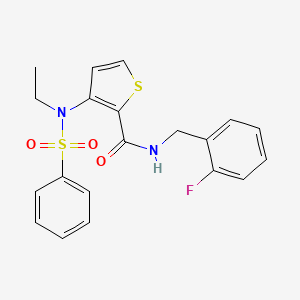
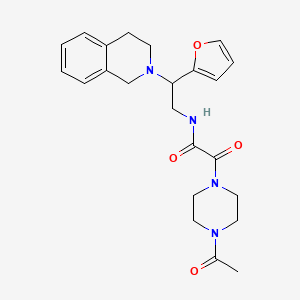
![2-(8-chloro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2873010.png)
![N~3~-(1,3-benzodioxol-5-ylmethyl)-2-[4-(1-naphthylcarbonyl)piperazino]nicotinamide](/img/structure/B2873011.png)
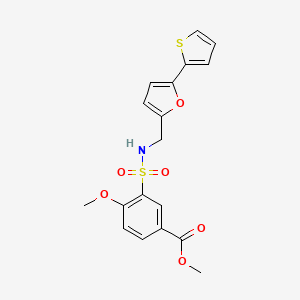
![3-[(2,5-dimethylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B2873013.png)
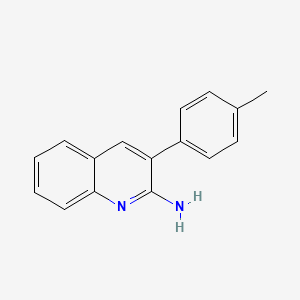
![7-(4-(3,4-dichlorobenzyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2873017.png)

![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxyethyl)oxalamide](/img/structure/B2873019.png)

